(3-Methyl-1-benzothiophen-7-yl)methanol
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Overview
Description
(3-Methyl-1-benzothiophen-7-yl)methanol is an organic compound with the molecular formula C10H10OS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzothiophen-7-yl)methanol typically involves the reaction of 3-methylbenzothiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile and the benzothiophene ring as the nucleophile. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the methanol group at the 7-position of the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-benzothiophen-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiophene derivative with a reduced functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (3-Methyl-1-benzothiophen-7-yl)aldehyde and (3-Methyl-1-benzothiophen-7-yl)carboxylic acid.
Reduction: The major product is the reduced benzothiophene derivative.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
(3-Methyl-1-benzothiophen-7-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (3-Methyl-1-benzothiophen-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzothiophen-7-yl)methanol: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzothiophene: Lacks the methanol group at the 7-position.
Benzothiophene: The parent compound without any substituents.
Uniqueness
(3-Methyl-1-benzothiophen-7-yl)methanol is unique due to the presence of both a methyl group at the 3-position and a methanol group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-7-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |
InChI Key |
UAULWITUJLWDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C(C=CC=C12)CO |
Origin of Product |
United States |
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